3-(2-chlorophenothiazin-10-yl)-N,N-bis(trideuteriomethyl)propan-1-amine 3-(2-chlorophenothiazin-10-yl)-N,N-bis(trideuteriomethyl)propan-1-amine One of the isotopic labelled form of Chlorpromazine Oxalate, which could be used as antiemetic as well as antipsychotic agent.
Brand Name: Vulcanchem
CAS No.: 1276197-23-9
VCID: VC0196398
InChI: InChI=1S/C17H19ClN2S.C2H2O4/c1-19(2)10-5-11-20-14-6-3-4-7-16(14)21-17-9-8-13(18)12-15(17)20;3-1(4)2(5)6/h3-4,6-9,12H,5,10-11H2,1-2H3;(H,3,4)(H,5,6)/i1D3,2D3;
SMILES: CN(C)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl
Molecular Formula: C19H21ClN2O4S
Molecular Weight: 414.9 g/mol

3-(2-chlorophenothiazin-10-yl)-N,N-bis(trideuteriomethyl)propan-1-amine

CAS No.: 1276197-23-9

VCID: VC0196398

Molecular Formula: C19H21ClN2O4S

Molecular Weight: 414.9 g/mol

Purity: 95% by HPLC; 98% atom D

* For research use only. Not for human or veterinary use.

3-(2-chlorophenothiazin-10-yl)-N,N-bis(trideuteriomethyl)propan-1-amine - 1276197-23-9

Description

3-(2-chlorophenothiazin-10-yl)-N,N-bis(trideuteriomethyl)propan-1-amine is a deuterated derivative of chlorpromazine, a well-known antipsychotic medication belonging to the phenothiazine class. This compound is characterized by the presence of a chlorophenothiazine core and two trideuteriomethyl groups attached to a propan-1-amine moiety. The incorporation of deuterium atoms can influence its pharmacokinetic properties and metabolic stability, making it a subject of interest in medicinal chemistry.

Spectral Data

Relevant analyses include spectral data such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy) to confirm structural integrity post-synthesis.

Synthesis and Preparation

The synthesis of 3-(2-chlorophenothiazin-10-yl)-N,N-bis(trideuteriomethyl)propan-1-amine involves several steps typical for modifying existing phenothiazine structures:

  • Formation of the Chlorophenothiazine Core: This involves the cyclization of 2-chloroaniline with sulfur and an oxidizing agent.

  • Alkylation: The chlorophenothiazine core is then alkylated with 3-chloropropan-1-amine to introduce the propan-1-amine moiety.

  • Deuteration: Incorporation of trideuteriomethyl groups to form the final compound.

Mechanism of Action

This compound primarily acts as an antagonist at dopamine receptors (subtypes D1, D2, D3, and D4), which are associated with antipsychotic properties. It also exhibits antagonistic effects at serotonin (5-HT2A), histamine (H1), and adrenergic receptors, contributing to both therapeutic effects and side effects.

Biological Activity and Applications

3-(2-chlorophenothiazin-10-yl)-N,N-bis(trideuteriomethyl)propan-1-amine is primarily used as an antipsychotic agent due to its ability to block dopamine receptors, alleviating psychotic symptoms such as hallucinations and delusions. Its deuterated form may offer enhanced pharmacokinetic properties compared to non-deuterated chlorpromazine.

Safety and Toxicity

  • Toxicity: Classified as toxic if swallowed (H301) and causes skin irritation (H315) .

  • Handling: Requires careful handling due to its potential toxicity and irritant properties.

Comparison with Similar Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)CAS Number
ChlorpromazineC17H19ClN2S318.8650-53-3
PromethazineC17H20N2S284.3960-87-7
ThioridazineC21H23N2S2Cl370.9450-52-2
3-(2-chlorophenothiazin-10-yl)-N,N-bis(trideuteriomethyl)propan-1-amineC17H16ClN2SD6Approximately 330.91276197-23-9
CAS No. 1276197-23-9
Product Name 3-(2-chlorophenothiazin-10-yl)-N,N-bis(trideuteriomethyl)propan-1-amine
Molecular Formula C19H21ClN2O4S
Molecular Weight 414.9 g/mol
IUPAC Name 3-(2-chlorophenothiazin-10-yl)-N,N-bis(trideuteriomethyl)propan-1-amine;oxalic acid
Standard InChI InChI=1S/C17H19ClN2S.C2H2O4/c1-19(2)10-5-11-20-14-6-3-4-7-16(14)21-17-9-8-13(18)12-15(17)20;3-1(4)2(5)6/h3-4,6-9,12H,5,10-11H2,1-2H3;(H,3,4)(H,5,6)/i1D3,2D3;
Standard InChIKey FZNQRUYAXGKACN-TXHXQZCNSA-N
Isomeric SMILES [2H]C([2H])([2H])N(CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl)C([2H])([2H])[2H].C(=O)(C(=O)O)O
SMILES CN(C)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl
Canonical SMILES CN(C)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl.C(=O)(C(=O)O)O
Purity 95% by HPLC; 98% atom D
Related CAS 1019646-35-5 (unlabelled)
Synonyms 2-Chloro-10-(3-dimethylaminopropyl)phenothiazine Oxalate
Tag Chlorpromazine
PubChem Compound 131871755
Last Modified Apr 15 2024

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